molecular formula C7H11N3S B020497 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine CAS No. 86029-68-7

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Cat. No. B020497
CAS RN: 86029-68-7
M. Wt: 169.25 g/mol
InChI Key: HJMYDEARHJTQRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazoloazepine derivatives often involves multiple steps starting from simpler heterocyclic precursors. For instance, the synthesis and reaction of tetrahydro-4H-oxazoloazepin-4-ones and the preparation of thiazole analogs of benzomorphans provide insight into the chemical strategies employed to construct the azepine core and introduce functional groups onto the thiazolo ring. These methods typically involve cyclization reactions, N-alkylation, and thionation processes (Koh et al., 2001; Katsuura & Mitsuhashi, 1983).

Molecular Structure Analysis

The molecular structure of thiazoloazepines, including "2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine," is characterized by the presence of a seven-membered azepine ring fused with a thiazole ring. This fusion imparts a rigid framework that influences the compound's reactivity and interaction with biological molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the precise structure of these compounds, providing valuable information on their conformation and electronic distribution.

Chemical Reactions and Properties

Thiazoloazepines undergo a variety of chemical reactions, reflecting their rich chemistry. They can participate in nucleophilic substitution reactions, electrophilic additions, and cyclization reactions that enable the synthesis of complex derivatives with diverse biological activities. The amino group in "2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine" offers sites for further modification, allowing the introduction of various substituents that can alter the compound's properties and reactivity (Paglietti et al., 1993).

Scientific Research Applications

Application 1: Cytotoxicity and Photophysical Investigations

  • Summary of the Application : This study presents a comprehensive investigation of 2-amino-4,6-diphenylnicotinonitriles (APNs), including their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties .
  • Methods of Application : The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines. Their photophysical properties were also studied .
  • Results or Outcomes : Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin. The fluorescence spectra of the synthesized APNs in different solvents reveal solvent-dependent shifts in the emission maximum values .

Application 2: Discovery of New Apoptosis-Inducing Agents

  • Summary of the Application : This research focuses on the discovery of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate .
  • Methods of Application : A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate. The synthesized compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results or Outcomes : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

Application 3: Green and Mechanochemical One-Pot Multicomponent Synthesis

  • Summary of the Application : This study presents a green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans via highly efficient amine-functionalized SiO2@Fe3O4 nanoparticles .
  • Methods of Application : The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
  • Results or Outcomes : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Application 4: An Overview on Synthetic 2-Aminothiazole-Based Compounds

  • Summary of the Application : This research focuses on the discovery of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate .
  • Methods of Application : A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate. The synthesized compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results or Outcomes : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

Application 5: Green and Mechanochemical One-Pot Multicomponent Synthesis

  • Summary of the Application : This study presents a green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans via highly efficient amine-functionalized SiO2@Fe3O4 nanoparticles .
  • Methods of Application : The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
  • Results or Outcomes : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Application 6: An Overview on Synthetic 2-Aminothiazole-Based Compounds

  • Summary of the Application : This research focuses on the discovery of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate .
  • Methods of Application : A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate. The synthesized compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results or Outcomes : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-7-10-5-1-3-9-4-2-6(5)11-7/h9H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMYDEARHJTQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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